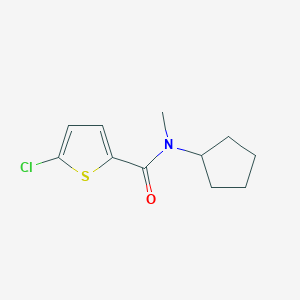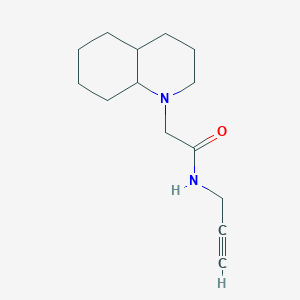![molecular formula C13H24N2O B7507048 2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7507048.png)
2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound belongs to the class of indole-3-carboxamides and has been found to have potent agonist activity at the CB1 and CB2 receptors in the endocannabinoid system.
Mécanisme D'action
2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one acts as a potent agonist at the CB1 and CB2 receptors in the endocannabinoid system. This leads to the activation of intracellular signaling pathways, which ultimately results in the psychoactive effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one include increased heart rate, blood pressure, and body temperature. It also causes changes in mood, perception, and cognition, which are similar to the effects of other cannabinoids.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one in lab experiments include its potency and selectivity for the CB1 and CB2 receptors. However, its psychoactive effects may limit its use in certain studies where the focus is on the pharmacological effects of the compound rather than its psychoactive effects.
Orientations Futures
There are several future directions for research on 2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of pain and inflammation. Another area of research could focus on the development of new synthetic cannabinoids with improved selectivity and safety profiles. Additionally, more studies are needed to fully understand the long-term effects of 2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one use on the endocannabinoid system and overall health.
Méthodes De Synthèse
The synthesis of 2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one involves the condensation of 4-cyanobut-2-enoyl chloride with 3-methylbut-2-en-1-amine in the presence of triethylamine. The resulting product is then reduced with lithium aluminum hydride to yield 2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one.
Applications De Recherche Scientifique
2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one has been used in various scientific research studies to investigate its effects on the endocannabinoid system. One study found that 2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one had a higher affinity for the CB1 receptor compared to the CB2 receptor, which suggests that it may have greater psychoactive effects.
Propriétés
IUPAC Name |
2-methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-11(2)5-6-14-7-9-15(10-8-14)13(16)12(3)4/h5,12H,6-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYAJVIPDUBZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506966.png)
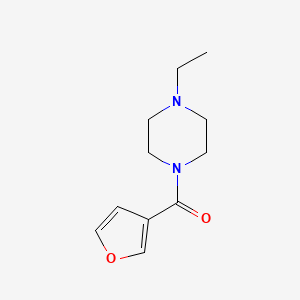
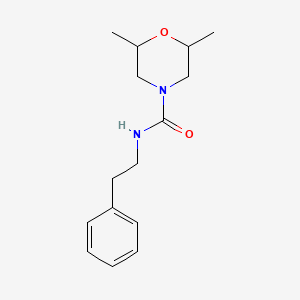
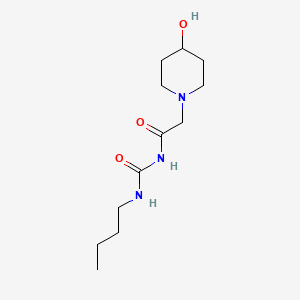
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7506995.png)
![1,3-dimethyl-N-(2-methylbutan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507005.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7507012.png)
![N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-2H-chromene-3-carboxamide](/img/structure/B7507017.png)
![Cyclobutyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507025.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7507035.png)
![5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide](/img/structure/B7507047.png)
![N-methyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507049.png)
